molecular formula C7H10N4 B1311413 3,4-Diaminobenzimidamide CAS No. 68827-43-0

3,4-Diaminobenzimidamide

Katalognummer B1311413
CAS-Nummer: 68827-43-0
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: YQQCEOMFCLGSTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Diaminobenzimidamide is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 . It is a white to brown powder or crystals .


Molecular Structure Analysis

The IUPAC name for 3,4-Diaminobenzimidamide is 3,4-diaminobenzenecarboximidamide . The InChI code is 1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11) .


Physical And Chemical Properties Analysis

3,4-Diaminobenzimidamide is a white to brown powder or crystals .

Wissenschaftliche Forschungsanwendungen

Potassium Channel Blocker

3,4-Diaminopyridine, a compound structurally similar to 3,4-Diaminobenzimidamide, has been identified as a potent potassium channel blocker. It exhibits high efficacy in blocking potassium channels of squid axon membranes, with a dissociation constant significantly lower than its analog, 4-aminopyridine. This makes it a valuable tool for studying membrane ionic channels (Kirsch & Narahashi, 1978).

Stability and Degradation Studies

Research has also focused on understanding the stability and degradation of 3,4-Diaminopyridine. Studies conducted on its ionised and non-ionised forms have demonstrated different pathways of degradation under oxidative stress, highlighting the relative stability of its salt species. This research is critical for developing stable pharmaceutical formulations of the compound (Raust et al., 2007).

Treatment of Neuromuscular Disorders

The efficacy of 3,4-Diaminopyridine in treating neuromuscular disorders like Lambert-Eaton syndrome has been documented. It has shown promising results in ameliorating neuromuscular and autonomic nervous system disorders without severe side effects (Lundh, Nilsson, & Rosén, 1984).

Enhancement of Brain Motor Activity

In patients with Multiple Sclerosis (MS), 3,4-Diaminopyridine has been shown to enhance brain motor activity. This is possibly due to its role in potentiating synaptic transmission, suggesting its potential therapeutic benefits in neurodegenerative conditions (Mainero et al., 2004).

Corrosion Inhibition

Another interesting application of a similar compound, 3,4-diaminobenzonitrile, is in the field of corrosion science. It has been studied for its efficiency in inhibiting steel corrosion, providing insights into its potential industrial applications (Sığırcık, Tüken, & Erbil, 2016).

Bioimaging

In the realm of bioimaging, derivatives of diaminobenzimidamide-like compounds havebeen used to develop fluorescent indicators for nitric oxide (NO). These indicators, based on the rhodamine chromophore, provide a sensitive method for detecting and imaging NO in biological applications, with improved features like high fluorescence quantum yield and minimal pH sensitivity (Kojima et al., 2001).

Photoinduced Optical Anisotropy

Research in the field of polymer science has explored the use of diaminobenzene derivatives in creating photochromic materials. These materials exhibit photoinduced optical anisotropy, making them useful for applications in photonic devices and light-responsive materials (Schab-Balcerzak, Sapich, & Stumpe, 2005).

Chemical Protein Synthesis

The compound 3,4-diaminobenzoic acid, similar to 3,4-Diaminobenzimidamide, has been used in facilitating the synthesis of peptide thioesters, which are crucial for chemical protein synthesis. This application underscores the role of such compounds in peptide chemistry and protein engineering (Mannuthodikayil et al., 2019).

Safety and Hazards

The safety information for 3,4-Diaminobenzimidamide includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Wirkmechanismus

Target of Action

3,4-Diaminobenzimidamide, also known as Amifampridine , is a quaternary ammonium compound that primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, particularly acetylcholine, which is essential for nerve signal transmission .

Mode of Action

Amifampridine blocks presynaptic potassium channels, which prolongs the action potential and increases presynaptic calcium concentrations . This increase in calcium concentration triggers the release of acetylcholine into the synaptic cleft, enhancing neuromuscular transmission .

Biochemical Pathways

The primary biochemical pathway affected by 3,4-Diaminobenzimidamide is the neuromuscular transmission pathway. By blocking potassium channels, it prolongs the action potential, leading to an increase in calcium influx. This, in turn, triggers the release of more acetylcholine, a neurotransmitter that transmits signals across nerve synapses, thereby enhancing neuromuscular transmission .

Pharmacokinetics

The pharmacokinetic properties of 3,4-Diaminobenzimidamide include high gastrointestinal absorption, indicating good bioavailability .

Result of Action

The result of 3,4-Diaminobenzimidamide’s action is the enhancement of neuromuscular transmission. This is achieved by increasing the release of acetylcholine, which improves the communication between nerves and muscles . This makes it an effective treatment for conditions like Lambert–Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness .

Action Environment

The action of 3,4-Diaminobenzimidamide can be influenced by various environmental factors. For instance, changes in pH levels can affect the drug’s solubility and stability. Additionally, the presence of other medications can impact its pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions . Therefore, it’s important to consider these factors when administering the drug.

Eigenschaften

IUPAC Name

3,4-diaminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQCEOMFCLGSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450357
Record name 3,4-Diaminobenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminobenzimidamide

CAS RN

68827-43-0
Record name 3,4-Diaminobenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diaminobenzimidamide
Reactant of Route 2
Reactant of Route 2
3,4-Diaminobenzimidamide
Reactant of Route 3
3,4-Diaminobenzimidamide
Reactant of Route 4
Reactant of Route 4
3,4-Diaminobenzimidamide
Reactant of Route 5
Reactant of Route 5
3,4-Diaminobenzimidamide
Reactant of Route 6
3,4-Diaminobenzimidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.